molecular formula C23H19ClF3N3O3 B11471128 3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11471128
M. Wt: 477.9 g/mol
InChI Key: AAOVNIVIZYVENC-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and trifluoromethylating agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors for efficient production. Purification methods such as crystallization, distillation, and chromatography are essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-(methyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
  • 3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-7-(fluoromethyl)pyrazolo[1,5-a]pyrimidine

Uniqueness

The uniqueness of 3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine lies in its specific functional groups and their arrangement. The presence of the trifluoromethyl group, for example, can significantly influence the compound’s chemical properties and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H19ClF3N3O3

Molecular Weight

477.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C23H19ClF3N3O3/c1-31-12-17-21(13-4-7-15(24)8-5-13)22-28-16(11-20(23(25,26)27)30(22)29-17)14-6-9-18(32-2)19(10-14)33-3/h4-11H,12H2,1-3H3

InChI Key

AAOVNIVIZYVENC-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)OC)OC)C(F)(F)F

Origin of Product

United States

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